molecular formula C3H7N5 B3041545 2-(1H-tetrazol-5-yl)ethanamine CAS No. 31602-64-9

2-(1H-tetrazol-5-yl)ethanamine

Cat. No.: B3041545
CAS No.: 31602-64-9
M. Wt: 113.12 g/mol
InChI Key: MZYXHLMULHPGKX-UHFFFAOYSA-N
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Description

2-(1H-tetrazol-5-yl)ethanamine is a chemical compound with the molecular formula C3H7N5. It is a derivative of tetrazole, a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazole and its derivatives are known for their diverse applications in medicinal chemistry, coordination chemistry, and materials science due to their unique structural and electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-tetrazol-5-yl)ethanamine can be achieved through various methods. One common approach involves the ultrasound-assisted preparation of 2-(1H-tetrazol-5-yl)acrylonitrile derivatives via a one-pot multi-component method using ZrP2O7 nanoparticles as a catalyst . This method offers high yields and environmental benignity.

Industrial Production Methods: Industrial production of tetrazole derivatives often involves the use of nitriles and sodium azide in the presence of catalysts such as ZnO, Cu2O, or NiO nanoparticles . These methods are designed to be efficient, cost-effective, and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 2-(1H-tetrazol-5-yl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted tetrazoles, amines, and other nitrogen-containing heterocycles .

Comparison with Similar Compounds

Uniqueness: 2-(1H-tetrazol-5-yl)ethanamine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness allows it to interact with specific molecular targets and exhibit unique biological activities compared to other tetrazole and imidazole derivatives .

Properties

IUPAC Name

2-(2H-tetrazol-5-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7N5/c4-2-1-3-5-7-8-6-3/h1-2,4H2,(H,5,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZYXHLMULHPGKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C1=NNN=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00901003
Record name NoName_51
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00901003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31602-64-9
Record name 2H-Tetrazole-5-ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31602-64-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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